![molecular formula C9H6BrIO B14516971 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene CAS No. 62764-21-0](/img/structure/B14516971.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene is an organic compound that features both bromine and iodine substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene typically involves the reaction of 4-iodophenol with 3-bromoprop-1-yne. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where the alkyne group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction Reactions: The alkyne group can be oxidized to form diketones or reduced to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.
Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the alkyne group participates in the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can be compared with similar compounds such as:
Propargyl Bromide: This compound, also known as 3-bromo-prop-1-yne, is similar in structure but lacks the iodine substituent. It is used as an alkylating agent in organic synthesis.
4-Iodophenol: This compound is similar but lacks the bromoprop-2-yn-1-yl group. It is used as a starting material in various organic syntheses.
(3-Bromo-1-propynyl)benzene: This compound has a similar structure but lacks the iodine substituent on the benzene ring.
Eigenschaften
CAS-Nummer |
62764-21-0 |
|---|---|
Molekularformel |
C9H6BrIO |
Molekulargewicht |
336.95 g/mol |
IUPAC-Name |
1-(3-bromoprop-2-ynoxy)-4-iodobenzene |
InChI |
InChI=1S/C9H6BrIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,7H2 |
InChI-Schlüssel |
UYOPSDDAMQIUSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC#CBr)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


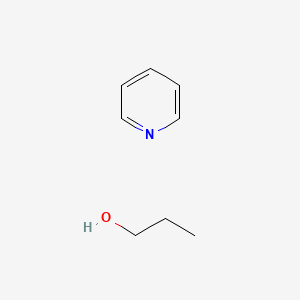

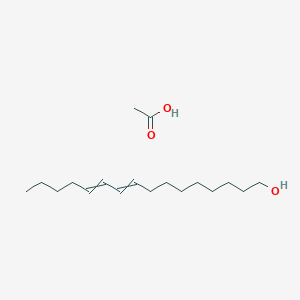
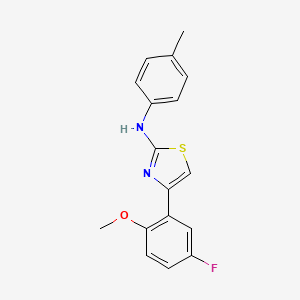
![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)

![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)
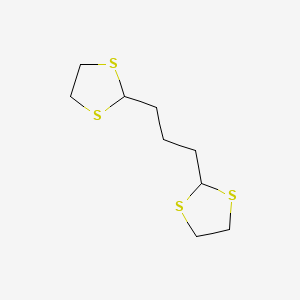

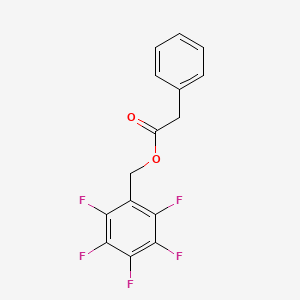
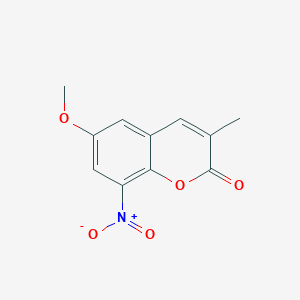
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
